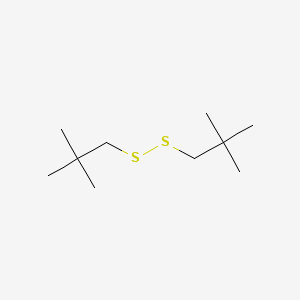

Di-tert-butyl polysulfide

描述

The exact mass of the compound Polysulfides, di-tert-Bu is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(2,2-dimethylpropyldisulfanyl)-2,2-dimethylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S2/c1-9(2,3)7-11-12-8-10(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZZRXXPRCBINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CSSCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345810 | |

| Record name | Bis(2,2-dimethylpropyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37552-63-9 | |

| Record name | Bis(2,2-dimethylpropyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Analysis of Di-tert-butyl Polysulfides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of di-tert-butyl polysulfides. This class of organosulfur compounds, characterized by two bulky tert-butyl groups flanking a chain of sulfur atoms, finds applications in various fields, including as lubricant additives and in pharmaceutical research. A thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of di-tert-butyl polysulfides. The high symmetry of these molecules often leads to simple, yet informative, spectra.

¹H NMR Spectroscopy

The proton NMR spectra of di-tert-butyl polysulfides are characterized by a single sharp resonance for the 18 equivalent protons of the two tert-butyl groups. The chemical shift of this singlet is sensitive to the length of the polysulfide chain, generally shifting downfield as the number of sulfur atoms increases. This is attributed to the increasing electron-withdrawing nature of the longer polysulfide chain.

¹³C NMR Spectroscopy

Similar to the ¹H NMR spectra, the ¹³C NMR spectra of di-tert-butyl polysulfides are relatively simple. They typically exhibit two main resonances: one for the quaternary carbon and another for the methyl carbons of the tert-butyl groups. The chemical shift of the quaternary carbon is particularly diagnostic of the polysulfide chain length.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Di-tert-butyl Polysulfides

| Compound | Sulfur Atoms (n) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) - Quaternary C | ¹³C Chemical Shift (δ, ppm) - Methyl C |

| Di-tert-butyl disulfide | 2 | 1.32 | 47.4 | 31.0 |

| Di-tert-butyl trisulfide | 3 | 1.40 | 51.2 | 31.5 |

| Di-tert-butyl tetrasulfide | 4 | 1.45 | 52.8 | 31.8 |

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃). Actual values may vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of di-tert-butyl polysulfides is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified di-tert-butyl polysulfide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 300-600 MHz.

-

Pulse Sequence: A standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 75-150 MHz.

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024, or more, to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0 ppm.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy provides valuable information about the functional groups and bonding within the this compound molecules. The S-S stretching vibrations are particularly characteristic.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectra of di-tert-butyl polysulfides are dominated by the strong absorption bands of the C-H bonds in the tert-butyl groups. The S-S stretching vibrations are typically weak in the infrared and can be difficult to observe.

Raman Spectroscopy

Raman spectroscopy is an excellent technique for observing the S-S stretching modes in polysulfides, as these bonds exhibit strong Raman scattering. The frequency of the S-S stretch is sensitive to the number of sulfur atoms in the chain.

Table 2: Key Vibrational Frequencies for Di-tert-butyl Polysulfides (cm⁻¹)

| Vibrational Mode | Di-tert-butyl disulfide | Di-tert-butyl trisulfide | Di-tert-butyl tetrasulfide |

| C-H Stretching | ~2965 (asym), ~2865 (sym) | ~2965 (asym), ~2865 (sym) | ~2965 (asym), ~2865 (sym) |

| C-H Bending | ~1460, ~1365 | ~1460, ~1365 | ~1460, ~1365 |

| C-S Stretching | ~690 | ~690 | ~690 |

| S-S Stretching (Raman) | ~510 | ~490, ~440 | ~480, ~450, ~420 |

Note: The S-S stretching in polysulfides can result in multiple bands due to different vibrational modes of the sulfur chain.

Experimental Protocol for Vibrational Spectroscopy

FTIR (ATR):

-

Sample Preparation: Place a small drop of the neat liquid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Collect the background spectrum of the clean ATR crystal, followed by the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

Raman Spectroscopy:

-

Sample Preparation: Place a small amount of the liquid sample in a glass vial or capillary tube.

-

Instrument Parameters:

-

Excitation Wavelength: Typically a 532 nm or 785 nm laser.

-

Laser Power: Use low laser power (e.g., 1-10 mW) to avoid sample degradation.

-

Integration Time and Accumulations: Adjust as needed to obtain a good signal-to-noise ratio (e.g., 10-second integration, 10 accumulations).

-

-

Data Acquisition: Collect the Raman spectrum over the desired range (e.g., 200-3200 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of di-tert-butyl polysulfides, which aids in their identification and the determination of the sulfur chain length. Electron ionization (EI) is a common technique used for these compounds.

The mass spectra of di-tert-butyl polysulfides are characterized by the molecular ion (M⁺) and several key fragment ions. A prominent fragmentation pathway involves the loss of a tert-butyl radical to form the [M - 57]⁺ ion. Another characteristic fragmentation is the cleavage of the S-S bonds.

Table 3: Key Mass-to-Charge Ratios (m/z) in the Mass Spectra of Di-tert-butyl Polysulfides (Electron Ionization)

| Ion | Di-tert-butyl disulfide (C₈H₁₈S₂) | Di-tert-butyl trisulfide (C₈H₁₈S₃) | Di-tert-butyl tetrasulfide (C₈H₁₈S₄) |

| [M]⁺ | 178 | 210 | 242 |

| [M - C₄H₉]⁺ | 121 | 153 | 185 |

| [C₄H₉S]⁺ | 89 | 89 | 89 |

| [C₄H₉]⁺ | 57 | 57 | 57 |

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) interface for mixtures.

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions in di-tert-butyl polysulfides. The absorption maxima (λmax) are known to shift to longer wavelengths (a bathochromic shift) as the number of sulfur atoms in the polysulfide chain increases. This is due to the decreasing energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) with increasing chain length.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the this compound in a UV-transparent solvent, such as hexane (B92381) or ethanol. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Instrument Parameters:

-

Wavelength Range: Scan from approximately 200 nm to 400 nm.

-

Blank: Use the pure solvent as a blank to zero the spectrophotometer.

-

-

Data Acquisition: Record the absorption spectrum and identify the wavelength of maximum absorbance (λmax).

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of di-tert-butyl polysulfides.

Caption: General workflow for spectroscopic analysis of di-tert-butyl polysulfides.

Conclusion

The spectroscopic analysis of di-tert-butyl polysulfides provides a wealth of information regarding their structure and composition. NMR spectroscopy is invaluable for determining the length of the polysulfide chain through the chemical shifts of the tert-butyl protons and carbons. Raman spectroscopy is the preferred method for observing the characteristic S-S stretching vibrations. Mass spectrometry confirms the molecular weight and provides insight into fragmentation pathways. Finally, UV-Vis spectroscopy can be used to monitor changes in the sulfur chain length through shifts in the absorption maxima. By employing these techniques in a complementary fashion, researchers can achieve a comprehensive characterization of di-tert-butyl polysulfides.

Unraveling the Thermal Decomposition of Di-tert-butyl Polysulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Di-tert-butyl polysulfide (TBPS) is a crucial organosulfur compound widely utilized as a sulfiding agent in industrial processes, particularly for the activation of hydrotreating catalysts. Its thermal decomposition is a critical aspect of its application, dictating the efficiency and safety of these processes. This in-depth technical guide provides a comprehensive overview of the thermal decomposition mechanism of TBPS, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways.

Core Decomposition Mechanism

The thermal decomposition of this compound is a complex process initiated by the cleavage of the relatively weak sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds within the molecule.[1][2] The reaction proceeds through a series of steps involving radical and unimolecular pathways, ultimately leading to the formation of stable, smaller molecules. The decomposition temperature of TBPS is notably lower than that of other sulfiding agents like dimethyl disulfide (DMDS), commencing at temperatures as low as 160°C (320°F), especially in the presence of catalysts.[3] Complete decomposition is generally observed at temperatures exceeding 230°C.[1]

The primary decomposition products are hydrogen sulfide (B99878) (H₂S), isobutene, and isobutane.[3] A key intermediate in this process is tertiary butyl mercaptan (t-BuSH).[1][4] Under certain conditions, particularly with an insufficient supply of hydrogen, elemental sulfur can also be formed as a byproduct.[3][4] The presence of catalysts, such as those used in hydrotreating processes, significantly accelerates the decomposition rate.[1]

Quantitative Decomposition Data

The product distribution from the thermal decomposition of this compound is highly dependent on temperature and the presence of a catalyst. The following tables summarize the quantitative data on product yields under different conditions.

Table 1: Product Distribution of TBPS Decomposition in the Presence of a Catalyst [1]

| Temperature (°C) | TBPS Decomposed (%) | tert-Butyl Mercaptan Yield (%) | Hydrogen Sulfide (H₂S) Yield (%) |

| 150 | ~85 | ~55 | ~30 |

| >230 | 100 | - | Primary Product |

Table 2: General Properties and Decomposition Temperatures of TBPS

| Property | Value |

| Initial Thermal Decomposition Temperature | 125-155°C[5] |

| Decomposition Temperature (in presence of NiMo or CoMo catalysts) | Starts at ~160°C (320°F)[3] |

| Boiling Point | 172-180°C (Decomposes) |

| Major Decomposition Products | Hydrogen Sulfide (H₂S), Isobutene, Isobutane[3] |

| Key Intermediate | Tertiary Butyl Mercaptan[1][4] |

Experimental Protocols

The study of the thermal decomposition of this compound involves various analytical techniques to identify and quantify the reaction products and to elucidate the reaction mechanism. A common experimental setup is detailed below.

Experimental Protocol: Analysis of Thermal Decomposition Products using Gas Chromatography

Objective: To identify and quantify the gaseous products of TBPS thermal decomposition at various temperatures.

Apparatus:

-

A tubular reactor housed in a temperature-controlled furnace.

-

A means of introducing TBPS into the reactor (e.g., a syringe pump).

-

A carrier gas system (e.g., hydrogen or an inert gas like nitrogen).

-

An online gas chromatograph (GC) equipped with a suitable detector (e.g., a thermal conductivity detector (TCD) or a flame ionization detector (FID)) and a capillary column appropriate for separating light hydrocarbons and sulfur compounds.

Procedure:

-

The tubular reactor is heated to the desired decomposition temperature and purged with the carrier gas.

-

A continuous flow of the carrier gas is maintained through the reactor.

-

Liquid TBPS is introduced into the heated reactor at a constant flow rate using a syringe pump.

-

The gaseous effluent from the reactor, containing the decomposition products and the carrier gas, is directly sampled by the online GC at regular intervals.

-

The GC separates the different components of the gas mixture.

-

The detector measures the concentration of each component.

-

The identity of the products is confirmed by comparing their retention times with those of known standards.

-

The quantity of each product is determined by calibrating the detector response with standard gas mixtures.

-

This procedure is repeated at various temperatures to study the effect of temperature on the product distribution.

Visualizing the Decomposition Pathway and Experimental Workflow

Diagram 1: Proposed Thermal Decomposition Pathway of this compound

Caption: A simplified schematic of the proposed thermal decomposition pathway of this compound.

Diagram 2: Experimental Workflow for TBPS Decomposition Analysis

Caption: A flowchart illustrating the experimental workflow for the analysis of this compound thermal decomposition products.

References

- 1. Automatic Mechanism Generation for Pyrolysis of Di-tert-Butyl Sulfide – Green Research Group [greengroup.mit.edu]

- 2. This compound (TBPS 454) [cpchem.com]

- 3. Automatic mechanism generation for pyrolysis of di-tert-butyl sulfide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. rds.avantium.com [rds.avantium.com]

- 5. cpchem.com [cpchem.com]

Quantum Chemical Insights into Di-tert-butyl Polysulfides: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of di-tert-butyl polysulfides (di-tert-butyl disulfide, trisulfide, and tetrasulfide) using quantum chemical calculations. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key structural and energetic data derived from computational models, offering a foundational understanding for further research and application.

Introduction

Di-tert-butyl polysulfides are organic compounds characterized by a disulfide bond flanked by two bulky tert-butyl groups, with a varying number of sulfur atoms forming a polysulfide chain. These compounds and their derivatives are of interest in various fields, including materials science and as potential therapeutic agents. Understanding their three-dimensional structure and conformational energetics is crucial for elucidating their reactivity and potential biological activity. Quantum chemical calculations provide a powerful tool to investigate these properties at the atomic level.

Computational Methodology

The selection of an appropriate theoretical method is paramount for obtaining reliable results in quantum chemical calculations. A benchmark study of density functional theory (DFT) methods for organic polysulfides suggests that for accurate reaction and activation energies, hybrid functionals such as M06-2X, B3LYP-D3(BJ), MN15, MN15-L, and ωB97X-D are recommended.[1][2] For the determination of structural parameters, a wide range of DFT functionals have been shown to perform well.[1][2]

A common and effective approach for geometry optimization of organic molecules involves the use of the B3LYP functional combined with a Pople-style basis set, such as 6-31G(d). This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries.

Experimental Protocol: Geometry Optimization

A typical computational workflow for determining the equilibrium geometry of di-tert-butyl polysulfides involves the following steps:

-

Initial Structure Generation: An initial 3D structure of the molecule is built using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized using a selected quantum chemical method (e.g., DFT with the B3LYP functional and 6-31G(d) basis set). This process systematically adjusts the atomic coordinates to find the lowest energy conformation, representing the most stable structure.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable equilibrium geometry.

Calculated Molecular Geometries and Energies

The following tables summarize key geometric parameters and relative energies for di-tert-butyl disulfide, trisulfide, and tetrasulfide, as determined by quantum chemical calculations. These parameters include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.

Di-tert-butyl Disulfide (C₈H₁₈S₂)

| Parameter | Calculated Value | Experimental Value |

| S-S Bond Length | Data not available | Data not available |

| C-S Bond Length | Data not available | Data not available |

| C-S-S Bond Angle | Data not available | Data not available |

| C-S-S-C Dihedral Angle | 114°[3] | Data not available |

| Relative Energy | Data not available | - |

Di-tert-butyl Trisulfide (C₈H₁₈S₃)

| Parameter | Calculated Value | Experimental Value |

| S-S Bond Length | Data not available | Data not available |

| C-S Bond Length | Data not available | Data not available |

| C-S-S Bond Angle | Data not available | Data not available |

| S-S-S Bond Angle | Data not available | Data not available |

| C-S-S-S Dihedral Angle | Data not available | Data not available |

| Relative Energy | Data not available | - |

Di-tert-butyl Tetrasulfide (C₈H₁₈S₄)

| Parameter | Calculated Value | Experimental Value |

| S-S Bond Lengths | Data not available | Data not available |

| C-S Bond Length | Data not available | Data not available |

| C-S-S Bond Angle | Data not available | Data not available |

| S-S-S Bond Angles | Data not available | Data not available |

| C-S-S-S Dihedral Angle | Data not available | Data not available |

| S-S-S-S Dihedral Angle | Data not available | Data not available |

| Relative Energy | Data not available | - |

Conformational Analysis

The bulky tert-butyl groups impose significant steric constraints on the polysulfide chain, influencing its preferred conformation. A force field study on di-tert-butyl disulfide has computationally determined the C-S-S-C dihedral angle to be 114°.[3] This deviation from the typical near-90° dihedral angle in simpler disulfides highlights the impact of steric hindrance from the tert-butyl groups. This steric strain drives the molecule towards a more open conformation.[3]

References

The Guardian of the Chain: Elucidating the Role of tert-Butyl Groups in Polysulfide Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of tert-butyl groups into polysulfide molecules imparts a significant stabilizing effect, a phenomenon of increasing interest across various scientific disciplines, from industrial applications to nascent therapeutic strategies. This guide provides a comprehensive exploration of the structural and electronic contributions of the tert-butyl moiety to the stability of polysulfide chains. Through a detailed examination of quantitative data, experimental methodologies, and underlying chemical principles, this document serves as a critical resource for professionals seeking to harness the unique properties of tert-butylated polysulfides.

The Steric Shield: How tert-Butyl Groups Enhance Polysulfide Stability

The primary stabilizing influence of the tert-butyl group is attributed to its significant steric bulk. This bulky substituent acts as a "steric shield," kinetically hindering the approach of reactive species to the labile sulfur-sulfur bonds within the polysulfide chain. This steric hindrance plays a crucial role in preventing decomposition reactions, thereby enhancing the overall stability of the molecule.

In contrast to less sterically hindered alkyl polysulfides, the tert-butyl group's three-dimensional profile effectively limits the accessible angles of attack for nucleophiles or radicals that could initiate chain cleavage. This "Thorpe-Ingold effect" contributes to a higher activation energy for decomposition pathways.

Quantitative Analysis of Polysulfide Stability

The enhanced stability imparted by tert-butyl groups can be quantified through various analytical techniques, most notably thermogravimetric analysis (TGA), which measures the change in mass of a substance as a function of temperature. A lower decomposition temperature indicates lower thermal stability.

| Compound | Sulfur Content (wt%) | Decomposition Temperature (°F/°C) | Key Decomposition Products |

| Di-tert-butyl Polysulfide (TBPS) | ~54% | ~320 / 160[1] | H₂S, Isobutene, Isobutane |

| Dimethyl Disulfide (DMDS) | ~68% | ~392 / 200[1] | H₂S, Methane |

As evidenced in the table, this compound (TBPS) exhibits a lower decomposition temperature compared to Dimethyl Disulfide (DMDS). While this may seem counterintuitive to the stability argument, it is important to consider the context of their primary application as sulfiding agents in industrial processes. In this specific application, a lower decomposition temperature is advantageous for initiating the sulfiding process at milder conditions. However, in the context of storage and handling, the steric hindrance of the tert-butyl groups contributes to the overall kinetic stability of the polysulfide chain against other degradation pathways.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of tert-butyl mercaptan with elemental sulfur in the presence of a base catalyst.[2]

Materials:

-

tert-Butyl mercaptan

-

Elemental sulfur

-

Triethylamine (B128534) (catalyst)

-

10% Sodium hydroxide (B78521) solution

-

Water

Procedure:

-

Combine tert-butyl mercaptan and elemental sulfur in a flask under a nitrogen atmosphere.

-

With stirring, cautiously add a few drops of triethylamine. An exothermic reaction with gas evolution will occur.

-

Once the initial vigorous reaction subsides, heat the mixture to approximately 40°C for one hour.

-

Add the remaining triethylamine and heat the mixture to 85°C for one hour, allowing the sulfur to dissolve completely.

-

Cool the reaction mixture to room temperature.

-

Wash the product sequentially with three portions of 10% sodium hydroxide solution and two portions of water.

-

Dry the product under high vacuum at 100°C using a rotary evaporator.

-

Filter the final product to yield a light yellow oil.

Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing the thermal stability of polysulfides.

Instrumentation:

-

Thermogravimetric Analyzer

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the polysulfide sample into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to create a non-reactive atmosphere.

-

Program the furnace to heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition: Initiate the heating program and continuously record the sample's mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to generate a thermogram.

-

The onset temperature of a significant mass loss event indicates the decomposition temperature. The derivative of the mass loss curve (DTG) can be used to precisely identify the temperature of the maximum rate of decomposition.

-

Analysis of Polysulfide Degradation by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating and identifying the degradation products of polysulfides.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV or Diode Array Detector

-

Mass Spectrometer (e.g., Quadrupole or Time-of-Flight)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation and Derivatization:

-

Dissolve the polysulfide sample in a suitable organic solvent (e.g., methanol (B129727), acetonitrile).

-

To improve chromatographic separation and detection, derivatize the polysulfide species. A common method involves methylation using an agent like methyl trifluoromethanesulfonate. This converts the polysulfide anions into more stable and less polar dimethylpolysulfanes.

-

-

HPLC Method:

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) is typically used. For example, a gradient from 50% methanol in water to 100% methanol over 30 minutes.

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

MS Detection:

-

Use an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range to detect the expected derivatized polysulfide species and their degradation products.

-

-

Data Analysis:

-

Identify the peaks in the chromatogram based on their retention times and mass spectra.

-

Quantify the degradation products by integrating the peak areas and comparing them to calibration standards if available.

-

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Biological Relevance and Drug Development Perspectives

The unique chemistry of tert-butylated polysulfides extends into the realm of biology and drug development, primarily through their capacity to act as hydrogen sulfide (B99878) (H₂S) donors. H₂S is a crucial signaling molecule involved in a myriad of physiological processes, and its controlled release is a key therapeutic strategy.

Organic polysulfides can release H₂S upon reaction with endogenous thiols like glutathione (B108866) (GSH).[3] The steric bulk of the tert-butyl group can modulate the rate of this thiol-mediated H₂S release, offering a potential mechanism for tuning the pharmacokinetic and pharmacodynamic properties of H₂S-donating drugs.

Furthermore, polysulfides have been shown to interact with the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[4] Polysulfides can modify specific cysteine residues on Keap1, leading to the activation of Nrf2 and the subsequent expression of cytoprotective genes.[4][5] The targeted delivery and controlled reactivity of tert-butylated polysulfides could, therefore, represent a novel approach for modulating this important protective pathway in various disease states.

References

Solubility studies of Di-tert-butyl polysulfide in organic solvents

An In-depth Technical Guide to the Solubility of Di-tert-butyl Polysulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of di-tert-butyl polysulfides in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on summarizing the existing qualitative and semi-quantitative information while providing a detailed experimental protocol for the quantitative determination of solubility. This guide is intended to assist researchers and professionals in handling, formulating, and developing applications for this class of organosulfur compounds.

Introduction to Di-tert-butyl Polysulfides

Di-tert-butyl polysulfides are organosulfur compounds characterized by two tertiary butyl groups attached to a chain of two or more sulfur atoms. The general structure is (CH₃)₃C-Sₓ-C(CH₃)₃, where 'x' represents the number of sulfur atoms (x ≥ 2). These compounds, including di-tert-butyl disulfide (x=2), di-tert-butyl trisulfide (x=3), and higher polysulfides, are utilized in various industrial applications, such as lubricant additives and as sulfiding agents in refinery processes. Their solubility in organic solvents is a critical parameter for their effective application and for the development of new formulations.

Solubility Data of Di-tert-butyl Polysulfides

The available solubility data for di-tert-butyl polysulfides is largely qualitative. The following tables summarize the known solubility information for different di-tert-butyl polysulfides in a range of common organic solvents. Researchers are encouraged to use the experimental protocol outlined in this guide to determine quantitative solubility values for their specific applications.

Table 1: Qualitative Solubility of Di-tert-butyl Disulfide

| Solvent | Chemical Formula | Polarity Index | Qualitative Solubility |

| Hexane | C₆H₁₄ | 0.1 | Soluble (Expected) |

| Toluene | C₇H₈ | 2.4 | Soluble (Expected) |

| Chloroform | CHCl₃ | 4.1 | Sparingly Soluble[1][2] |

| Acetone | C₃H₆O | 5.1 | Data not available |

| Ethanol | C₂H₅OH | 4.3 | Slightly Soluble[1][2] |

| Methanol | CH₃OH | 5.1 | Data not available |

| Water | H₂O | 10.2 | Insoluble |

Table 2: Qualitative and Semi-Quantitative Solubility of Di-tert-butyl Polysulfides (Mixtures and Higher Order)

| Compound Name | Solvent | Chemical Formula | Polarity Index | Qualitative/Quantitative Solubility |

| This compound (TBPS 454) | Hexane | C₆H₁₄ | 0.1 | Soluble[3][4][5] |

| This compound (TBPS 454) | White Spirits | Mixture | Low | Soluble[3][4][5] |

| This compound | Water | H₂O | 10.2 | 4 mg/L at 20°C |

| Di-tert-butyl Trisulfide | Organic Solvents | - | - | Soluble (General) |

| Di-tert-butyl Tetrasulfide | Organic Solvents | - | - | Soluble (General) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of di-tert-butyl polysulfides in organic solvents. The isothermal equilibrium method, also known as the shake-flask method, is a reliable technique for this purpose.

Principle

A saturated solution of the this compound in the chosen solvent is prepared by allowing an excess of the solute to equilibrate with the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined using a suitable analytical technique, such as gravimetry or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (of known purity)

-

Organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with solvent-resistant screw caps

-

Syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

For Gravimetric Analysis: Evaporating dishes, vacuum oven

-

For HPLC Analysis: HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer), appropriate column, and mobile phase

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or on a stirrer and agitate at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed container to remove any undissolved microparticles.

-

-

Quantification of Dissolved Polysulfide:

-

Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the evaporating dish.

-

Carefully evaporate the solvent in a fume hood.

-

Dry the residue in a vacuum oven at a temperature below the boiling point of the polysulfide until a constant weight is achieved.

-

The weight of the dried residue corresponds to the mass of the dissolved polysulfide.

-

-

HPLC Method:

-

Prepare a series of standard solutions of the this compound of known concentrations in the same solvent.

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detector settings) to achieve good separation and detection of the polysulfide.

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

-

Data Calculation and Reporting:

-

Calculate the solubility from the mass of the residue and the volume of the solution (gravimetric method) or from the concentration determined by HPLC, accounting for any dilutions.

-

Express the solubility in appropriate units, such as grams per liter (g/L), moles per liter (mol/L), or as a weight percentage (% w/w) at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

Caption: Key factors that influence the solubility of di-tert-butyl polysulfides.

References

- 1. Di-tert-butyl disulfide CAS#: 110-06-5 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. zxchem.com [zxchem.com]

- 4. A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gravimetric analysis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Di-tert-butyl Polysulfide from Isobutene and Sulfur

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl polysulfide (DTBPS) is a crucial organosulfur compound with significant applications in the petroleum and lubricant industries. This technical guide provides a comprehensive overview of the primary synthesis routes for DTBPS, focusing on the reaction of isobutene and sulfur. Two main synthetic pathways are detailed: the direct reaction of isobutene and elemental sulfur, and the more extensively documented three-component reaction involving isobutene, sulfur, and hydrogen sulfide (B99878). This document furnishes detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the reaction pathways and experimental workflows to facilitate a deeper understanding of the synthesis processes.

Introduction

This compound is a mixture of organic polysulfides with the general structure t-Bu-Sₙ-t-Bu, where 'n' typically ranges from 2 to 9. It is a tan to dark brown liquid characterized by its high sulfur content, thermal stability, and controlled sulfur-releasing properties. These characteristics make it an effective sulfiding agent for hydrotreating and hydrocracking catalysts in refineries and as an anti-coking additive. Additionally, DTBPS is utilized as an extreme pressure and anti-wear additive in industrial lubricants, such as automotive gear oils and greases. This guide focuses on the synthesis of DTBPS from isobutene and sulfur, providing detailed methodologies for both direct and hydrogen sulfide-assisted processes.

Synthesis Methodologies

There are two primary methods for the synthesis of this compound starting from isobutene and elemental sulfur. The first is a direct reaction between the two components, often facilitated by a catalyst. The second, and more commonly documented in scientific literature, involves the addition of hydrogen sulfide as a third reactant.

Direct Synthesis of this compound from Isobutene and Sulfur

The direct synthesis of DTBPS involves the reaction of isobutene with molten sulfur under high temperature and pressure, typically in the presence of a catalyst. This method is often described in patent literature and is attractive for its atom economy.

Experimental Protocol:

A generalized protocol based on patent literature is as follows:

-

Reactor Setup: An autoclave reactor is charged with elemental sulfur and a catalyst.

-

Initial Heating: The mixture is heated to a temperature between 150°C and 250°C with stirring for approximately 30 minutes to ensure the sulfur is molten and well-mixed with the catalyst.

-

Isobutene Introduction: Isobutene is slowly introduced into the autoclave.

-

Reaction Conditions: The pressure is increased to a

Methodological & Application

Application Notes and Protocols: Di-tert-butyl Polysulfide in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl polysulfide (DTBPS) is a versatile organosulfur compound with significant applications in polymer chemistry. Its unique structure, featuring bulky tert-butyl groups and a polysulfide chain, imparts specific reactivity and properties that make it a valuable component in various polymeric systems. This document provides detailed application notes and experimental protocols for the use of this compound in rubber vulcanization and as a sulfur donor for polymer modification.

Key Applications in Polymer Chemistry

This compound is primarily utilized in two main areas within polymer chemistry:

-

Vulcanizing Agent for Rubber: DTBPS acts as a sulfur donor in the vulcanization of natural and synthetic rubbers, creating cross-links between polymer chains to improve mechanical properties and durability.[1][2][3]

-

Polymer Modification: It is used to modify polymers to enhance their thermal stability and mechanical properties.[2]

Application 1: Vulcanization of Natural Rubber

This compound serves as an effective vulcanizing agent, offering an alternative to elemental sulfur and other sulfur donors. The bulky tert-butyl groups can influence the cross-linking process and the final properties of the vulcanizate.

Mechanism of Vulcanization

The vulcanization process with DTBPS involves the thermal decomposition of the polysulfide chain, generating sulfur radicals. These radicals then react with the polymer chains, leading to the formation of mono-, di-, and polysulfidic cross-links. The general mechanism can be visualized as follows:

Caption: Vulcanization mechanism of rubber using this compound.

Quantitative Data: Physical Properties of this compound

A clear understanding of the physical properties of DTBPS is crucial for its application in polymer formulations.

| Property | Value | Reference(s) |

| Appearance | Dark brown or tan liquid | [2][4] |

| Sulfur Content (%) | ≥55 | [2][4] |

| Density (20/4℃) | 1.09-1.18 g/cm³ | [2][4] |

| Flash Point (°C) | ≥100 | [2][4] |

| Initial Thermal Decomposition | 125-155 °C | [2][4] |

| Boiling Point (°C) | 172-180 | [2][4] |

| Solubility | Soluble in hexane (B92381) and white spirits | [2][5] |

Experimental Protocol: Vulcanization of Natural Rubber

This protocol describes a general procedure for the vulcanization of natural rubber using a binary accelerator system that can be adapted for this compound as the sulfur donor.

Materials:

-

Natural Rubber (NR)

-

This compound (DTBPS)

-

N-tert-butyl-2-benzothiazole sulfenamide (B3320178) (TBBS) (Accelerator)

-

Zinc Oxide (Activator)

-

Stearic Acid (Activator)

-

Antioxidant

Equipment:

-

Two-roll mill

-

Curing press

-

Rheometer

-

Tensile tester

Procedure:

-

Mastication: Masticate the natural rubber on a two-roll mill until a smooth sheet is formed.

-

Compounding: Add the ingredients in the following order, ensuring uniform mixing after each addition:

-

Zinc Oxide

-

Stearic Acid

-

Antioxidant

-

N-tert-butyl-2-benzothiazole sulfenamide (TBBS)

-

This compound (DTBPS)

-

-

Homogenization: Continue mixing until a homogeneous compound is obtained.

-

Curing:

-

Determine the optimal cure time (t90) using a rheometer at the desired vulcanization temperature (e.g., 150°C).

-

Place the compounded rubber sheet in a mold and cure in a press at the determined temperature and time under pressure.

-

-

Characterization:

-

After cooling to room temperature, evaluate the mechanical properties of the vulcanized rubber, such as tensile strength, elongation at break, and hardness, according to standard testing methods (e.g., ASTM D412 and ASTM D2240).

-

Experimental Workflow:

Caption: Experimental workflow for rubber vulcanization with DTBPS.

Application 2: Synthesis of Sulfur-Containing Polymers

This compound can also be utilized as a sulfur source in the synthesis of novel sulfur-containing polymers. The incorporation of sulfur into the polymer backbone can significantly alter the material's properties, including its refractive index, thermal stability, and electrochemical behavior.[6][7]

General Reaction Pathway

The synthesis of sulfur-containing polymers using DTBPS can proceed through various mechanisms, often involving the reaction of sulfur radicals generated from DTBPS with suitable organic co-monomers. A conceptual pathway is illustrated below:

Caption: Conceptual pathway for sulfur-containing polymer synthesis.

Experimental Protocol: Synthesis of a Polysulfide Polymer

This protocol provides a general method for the synthesis of a polysulfide polymer using this compound, adapted from procedures for synthesizing similar sulfur-containing polymers.[8]

Materials:

-

This compound (DTBPS)

-

Organic co-monomer (e.g., a divinyl or diethynyl compound)

-

High-boiling point solvent (e.g., 1,2-dichlorobenzene)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer with hotplate

-

Inert gas supply

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere.

-

Charging the Reactor: Charge the flask with the organic co-monomer and the solvent.

-

Heating: Heat the mixture to the desired reaction temperature (e.g., 120-180°C) with stirring.

-

Addition of DTBPS: Slowly add the this compound to the reaction mixture.

-

Polymerization: Maintain the reaction at the set temperature for a specified period (e.g., 4-24 hours), monitoring the viscosity of the solution.

-

Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

-

Purification: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum.

-

Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural analysis, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal properties.

Logical Relationship for Polymer Characterization:

Caption: Logical workflow for the characterization of synthesized polymers.

Conclusion

This compound is a valuable reagent in polymer chemistry, offering distinct advantages as a vulcanizing agent and a sulfur source for new polymer synthesis. The protocols and data presented here provide a foundation for researchers to explore and optimize the use of DTBPS in their specific applications. Further investigation into the precise effects of DTBPS on the cross-link density and the resulting thermo-mechanical properties of various elastomers will continue to expand its utility in the development of advanced polymer materials.

References

- 1. researchgate.net [researchgate.net]

- 2. The Chemistry Behind this compound [zxchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound (TBPS 454) [cpchem.com]

- 6. The synthesis of degradable sulfur-containing polymers: precise control of structure and stereochemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. EP0006698B1 - Curable polysulfide polymer composition and process for the preparation of a shaped article therefrom - Google Patents [patents.google.com]

Application Notes and Protocols: Di-tert-butyl Polysulfide as a Vulcanizing Agent for Novel Elastomers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Di-tert-butyl polysulfide (TBPS) is an organosulfur compound that serves as a sulfur-donating vulcanizing agent for elastomers.[1] In contrast to elemental sulfur, TBPS and other organic polysulfides can offer distinct advantages in the vulcanization process, such as improved thermal stability of the resulting crosslinks and the potential for nitrosamine-safe formulations.[2] This is of particular importance in the development of high-performance elastomers for demanding applications, including those in the automotive, aerospace, and medical device industries. For drug development professionals, the choice of vulcanizing agent is critical in minimizing the risk of leachables and extractables that could compromise the safety and efficacy of pharmaceutical products.

These application notes provide an overview of the use of this compound as a vulcanizing agent for novel elastomers, with a focus on its proposed mechanism, potential benefits, and generalized experimental protocols. Due to the limited availability of specific data on this compound in elastomer vulcanization in publicly accessible literature, the information presented herein is based on the general principles of sulfur donor vulcanization and data from chemically related organic polysulfide systems.

Chemical Structure and Properties of this compound

This compound is characterized by a chain of sulfur atoms flanked by two tertiary butyl groups. The general structure is (CH₃)₃C-Sₓ-C(CH₃)₃, where 'x' represents the number of sulfur atoms, typically ranging from two to five. A common commercial variant is TBPS 454, which is a mixture with a predominance of tetra- and pentasulfides.[3]

Table 1: General Properties of a Commercial this compound (TBPS 454)

| Property | Value | Reference |

| Appearance | Dark brown or tan liquid | [1] |

| Sulfur Content (% wt) | ≥ 54 | [3] |

| Density (lbs/gal) | 9.0 | [3] |

| Decomposition Temp. (°F) | 320 | [3] |

| Flash Point (°F) | 217 | [3] |

| Solubility | Soluble in hexane (B92381) and white spirits | [3] |

Proposed Vulcanization Mechanism

The vulcanization of elastomers with this compound is believed to proceed via a free-radical mechanism initiated by the thermal decomposition of the polysulfide. At vulcanization temperatures, the sulfur-sulfur bonds in the TBPS molecule cleave to form sulfur-centered radicals. These radicals can then abstract hydrogen atoms from the elastomer backbone, creating polymer radicals. The polymer radicals can subsequently combine to form crosslinks or react with other sulfur species to generate mono-, di-, and polysulfidic crosslinks between the elastomer chains.

References

Protocol for In-Situ Catalyst Sulfidation with Di-tert-butyl Polysulfide (TBPS)

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the in-situ sulfidation of hydrotreating catalysts using Di-tert-butyl polysulfide (TBPS). This procedure is critical for the activation of catalysts used in various hydroprocessing applications, including hydrodesulfurization (HDS) and hydrodenitrification (HDN).

Introduction

In-situ sulfidation is the process of converting metal oxide species on a fresh catalyst to their active metal sulfide (B99878) form within the reactor unit.[1][2][3] this compound (TBPS) is a widely used sulfiding agent favored for its high sulfur content, controlled decomposition, and improved safety profile compared to other agents like dimethyl disulfide (DMDS).[4][5][6] TBPS decomposes at a lower temperature, reducing the risk of metal reduction and potentially shortening the sulfidation time.[1][2][4] The primary decomposition byproducts of TBPS are hydrogen sulfide (H₂S) and isobutane, the latter of which does not dilute the hydrogen recycle gas.[2][4][7]

Comparison of Sulfiding Agents

The selection of a sulfiding agent is a critical step in catalyst activation. The following table summarizes the key properties of TBPS compared to the commonly used dimethyl disulfide (DMDS).

| Property | This compound (TBPS) | Dimethyl Disulfide (DMDS) |

| Sulfur Content (% wt) | 54%[4][7] | 68%[4][7] |

| Decomposition Temperature | As low as 320°F (160°C) in the presence of catalyst[4] | Around 392°F (200°C) in the presence of catalyst[4] |

| Flash Point | >100°C[6] | 16°C[6] |

| Byproducts | H₂S, isobutane, isobutene[4][7] | H₂S, methane, methyl mercaptan[4][6][7] |

| Classification | Non-flammable liquid[4] | Flammable liquid |

| Odor | Diesel-like[1][2][6] | Foul, garlic-like[6] |

Experimental Protocol: In-Situ Catalyst Sulfidation

This protocol outlines the sequential steps for the in-situ sulfidation of a hydrotreating catalyst bed using TBPS.

Pre-Sulfidation Preparations

-

Catalyst Loading: Load the fresh catalyst into the reactor under an inert atmosphere (e.g., nitrogen) to prevent premature oxidation.

-

System Leak Test: Pressurize the reactor system with an inert gas to the operating pressure and check for any leaks.

-

Catalyst Drying (Dry-out):

Catalyst Wetting

-

Introduce a sulfur-free feed (e.g., straight-run gas oil) to the reactor to wet the catalyst bed. This helps in controlling the exotherm during the initial sulfidation stage.

Sulfidation Procedure

The sulfidation process is typically carried out in two stages to ensure a controlled and complete conversion of the metal oxides.

Stage 1: Low-Temperature Sulfidation

-

Establish a stable flow of hydrogen and the wetting feed through the reactor.

-

Once the reactor inlet temperature approaches 205-220°C (400-428°F), begin the injection of TBPS into the feed stream.[1][2][3][4]

-

Maintain the reactor temperature in the range of 205-220°C (400-428°F).[1][2][3]

-

Continuously monitor the H₂S concentration in the recycle gas. The initial H₂S level will be very low as it is consumed by the catalyst.

-

Hold the temperature at this plateau until "H₂S breakthrough" occurs, which is indicated by a sharp increase in the H₂S concentration in the recycle gas, typically exceeding 5000 ppm.[1][2][3] This signifies the saturation of the catalyst bed with sulfur at this temperature.

Stage 2: High-Temperature Sulfidation

-

After H₂S breakthrough, gradually increase the reactor temperature to the secondary sulfiding plateau, typically between 327-354°C (620-670°F).[1][2][3]

-

Hold the temperature at this level for a minimum of 4 hours.[1][2][3]

-

During this stage, a second H₂S breakthrough may be observed, with H₂S levels potentially exceeding 20,000 ppm, indicating the completion of the sulfidation process.[1][2][3]

-

After the high-temperature hold, the sulfidation is considered complete. The TBPS injection can be stopped, and the reactor can be brought to normal operating conditions.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant clothing, and chemical-resistant gloves when handling TBPS.[9][10]

-

Ventilation: Work in a well-ventilated area to avoid inhalation of vapors.[9]

-

Handling: Avoid contact with skin and eyes.[10][11][12] In case of skin contact, wash thoroughly with water.[12]

-

Storage: Store TBPS in a cool, dry, and well-ventilated place away from incompatible materials.[9][10]

-

Spills: In case of a spill, contain the material using an inert absorbent (e.g., sand, silica (B1680970) gel) and dispose of it according to local regulations.[11] TBPS is an environmentally hazardous substance and a marine pollutant.[1]

-

Hydrogen Sulfide: H₂S is a highly toxic gas. Ensure continuous monitoring of H₂S levels in the work environment and have appropriate emergency response plans in place.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the in-situ catalyst sulfidation process with TBPS.

Caption: In-situ catalyst sulfidation workflow with TBPS.

References

- 1. This compound (TBPS 454) [cpchem.com]

- 2. hongrunplastics.com [hongrunplastics.com]

- 3. cpchem.com [cpchem.com]

- 4. TBPS 454 & Sulfrzol 54: Polysulfide vs DMDS - Reactor Resources Sulfiding Services [reactor-resources.com]

- 5. TBPS Sulfiding Agent (Tertiary Butyl Polysulfide) - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 6. rds.avantium.com [rds.avantium.com]

- 7. afpm.org [afpm.org]

- 8. thepetrosolutions.com [thepetrosolutions.com]

- 9. echemi.com [echemi.com]

- 10. guidechem.com [guidechem.com]

- 11. chempoint.com [chempoint.com]

- 12. cpchem.com [cpchem.com]

Application Notes and Protocols for Di-tert-butyl Polysulfide in the Synthesis of Sulfur-Containing Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl polysulfide (DTBPS) is an organosulfur compound primarily utilized in industrial settings as a sulfiding agent for hydrodesulfurization catalysts. It is recognized for its high sulfur content, thermal stability, and controlled release of sulfur. While extensively used in petrochemical applications, its potential as a sulfur transfer agent in the laboratory-scale synthesis of sulfur-containing heterocycles is an area of growing interest. These heterocycles, such as thiophenes, dithiins, and thiazoles, are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds.

This document provides detailed application notes and adapted experimental protocols for the use of this compound as a sulfur source in the synthesis of key sulfur-containing heterocycles. The protocols are based on well-established synthetic methodologies, including the Gewald and Paal-Knorr reactions for thiophenes and the Hantzsch synthesis for thiazoles, with DTBPS proposed as a substitute for traditional sulfurating agents like elemental sulfur or Lawesson's reagent. The use of DTBPS may offer advantages in terms of solubility and handling in organic solvents.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its safe and effective use in synthetic protocols.

| Property | Value | Reference(s) |

| Appearance | Dark brown or tan liquid | |

| Sulfur Content (%) | ≥55 | |

| Density (20/4℃) | 1.09-1.18 | |

| Flash Point (°C) | ≥100 | |

| Initial Thermal Decomposition Temperature (°C) | 125-155 | |

| Solubility | Soluble in hexane (B92381) and white spirits; Insoluble in water |

Application 1: Synthesis of Tetrasubstituted Thiophenes via an Adapted Gewald Reaction

The Gewald reaction is a multicomponent reaction that traditionally uses elemental sulfur to synthesize 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and a base. This compound can be employed as a soluble and reactive sulfur source in this reaction.

Proposed Reaction Scheme

// Reactants ketone [label="Ketone/Aldehyde"]; cyanoester [label="α-Cyanoester"]; dtbps [label="this compound (DTBPS)"]; base [label="Base (e.g., Morpholine)"];

// Intermediates and Product knoevenagel [label="Knoevenagel Adduct"]; thiophene (B33073) [label="2-Aminothiophene Derivative", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Arrows ketone -> knoevenagel; cyanoester -> knoevenagel; base -> knoevenagel [label="+"]; knoevenagel -> thiophene; dtbps -> thiophene [label="+ Sulfur Transfer"]; } enddot Caption: Adapted Gewald reaction workflow.

Experimental Protocol

Materials:

-

Cyclohexanone (B45756) (1.0 mmol, 98 mg)

-

Ethyl cyanoacetate (B8463686) (1.0 mmol, 113 mg)

-

This compound (1.1 mmol of S, assuming an average of S₄)

-

Morpholine (B109124) (2.0 mmol, 174 mg)

-

Ethanol (B145695) (10 mL)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (10 mL), cyclohexanone (1.0 mmol), and ethyl cyanoacetate (1.0 mmol).

-

Add morpholine (2.0 mmol) to the mixture and stir at room temperature for 10 minutes.

-

Add this compound (1.1 mmol of S) to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) with stirring.

-

The precipitated product is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from ethanol.

Quantitative Data (Hypothetical based on typical Gewald reaction yields)

| Entry | Ketone/Aldehyde | α-Cyanoester | Base | Solvent | Time (h) | Yield (%) |

| 1 | Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | 3 | 85 |

| 2 | Acetone | Malononitrile | Triethylamine | Methanol | 4 | 78 |

| 3 | Benzaldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | 2.5 | 90 |

Application 2: Synthesis of Substituted Thiophenes via an Adapted Paal-Knorr Synthesis

The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. Lawesson's reagent is commonly used, but DTBPS can be explored as an alternative for the thionation of the dicarbonyl compound.

**Proposed Reaction Scheme

Application Notes and Protocols: Controlled Sulfur-Release Agents in Material Science

Introduction

Controlled sulfur-release agents are molecules designed to liberate sulfur or sulfur-containing compounds, such as hydrogen sulfide (B99878) (H₂S), in a predictable and controlled manner. In material science, these agents are integral for a range of applications, from the vulcanization of rubber to the development of advanced biomaterials with therapeutic properties. The ability to dictate the rate, duration, and trigger for sulfur release allows for the precise modification of material properties and the controlled delivery of biologically active molecules.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with these agents. It focuses on two key areas: H₂S-releasing agents for biomedical applications and advanced accelerators for controlled vulcanization.

Application Note 1: Hydrogen Sulfide (H₂S)-Releasing Biomaterials

Hydrogen sulfide is a gasotransmitter with significant roles in cytoprotection, anti-inflammation, and vasodilation. The controlled release of H₂S from biomaterials offers therapeutic potential for applications in tissue engineering, wound healing, and drug delivery. This section focuses on the incorporation of H₂S donors into polymeric scaffolds.

Quantitative Data: H₂S Donor Release Profiles

The selection of an H₂S donor is critical and depends on the desired release kinetics for a specific application. The data below summarizes the release characteristics of common H₂S donors.

| H₂S Donor | Trigger for Release | Half-Life (t½) of H₂S Release | Typical Concentration for Bio-application | Polymer Matrix Compatibility | Reference |

| GYY4137 | Spontaneous hydrolysis | ~250,000 seconds | 10-100 µM | PLGA, GelMA, Chitosan | |

| AP39 | Intracellular enzymes/thiols | Slow, sustained release over hours | 50-250 nM | Polyurethane, Silicone | |

| Diallyl trisulfide (DATS) | Thiol-dependent (e.g., Glutathione) | Variable, dependent on thiol concentration | 1-50 µM | PLA, PCL | |

| Sodium Hydrosulfide (NaHS) | Instantaneous hydrolysis | < 1 second | 10-100 µM | Not suitable for controlled release |

Experimental Protocols

Protocol 1: Fabrication of an H₂S-Releasing Poly(lactic-co-glycolic acid) (PLGA) Scaffold using GYY4137

This protocol details the preparation of a biodegradable PLGA scaffold capable of controllably releasing H₂S for tissue engineering applications.

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA, 75:25 lactide:glycolide ratio)

-

GYY4137 (morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate)

-

Dichloromethane (DCM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂)

-

Spectrofluorometer

Methodology:

-

Scaffold Fabrication (Solvent Casting):

-

Dissolve 500 mg of PLGA in 5 mL of DCM to form a 10% (w/v) solution.

-

Dissolve 50 mg of GYY4137 in the PLGA/DCM solution.

-

Pour the solution into a 5 cm diameter polytetrafluoroethylene (PTFE) dish.

-

Allow the solvent to evaporate slowly in a fume hood for 48 hours.

-

Place the resulting film under a vacuum for an additional 24 hours to remove residual solvent.

-

Cut the film into desired scaffold sizes (e.g., 6 mm diameter discs).

-

-

Characterization of H₂S Release (Amplex Red Assay):

-

Place a pre-weighed scaffold disc into a sealed vial containing 2 mL of PBS (pH 7.4) at 37°C.

-

At predetermined time points (e.g., 1, 6, 12, 24, 48, 72 hours), collect 100 µL aliquots of the PBS.

-

Prepare a reaction mixture in a 96-well plate containing: 50 µL of the collected aliquot, 50 µM Amplex Red reagent, and 0.1 U/mL HRP in PBS.

-

Incubate the plate in the dark for 30 minutes.

-

Measure the fluorescence at an excitation/emission of 571/585 nm.

-

Calculate the H₂S concentration using a standard curve generated with NaHS.

-

Visualizations

Caption: Workflow for fabricating and characterizing an H₂S-releasing scaffold.

Application Note 2: Controlled Vulcanization using Sulfur-Release Agents

In rubber technology, controlled sulfur-release agents, often called sulfur donors or accelerators, are critical for defining the properties of the final elastomeric material. They allow vulcanization to occur at lower temperatures and shorter times, and they help create a more uniform and stable cross-link network compared to using elemental sulfur alone.

Quantitative Data: Vulcanization Accelerator Performance

The choice of accelerator system dictates the cure rate and the properties of the vulcanized rubber.

| Accelerator | Chemical Class | Cure Rate (Scorch Time) | Cross-link Type | Optimal Cure Temperature | Key Properties |

| Tetramethylthiuram disulfide (TMTD) | Thiuram | Very Fast (short scorch time) | Primarily monosulfidic | 100-140°C | Good aging and heat resistance |

| N-tert-butyl-2-benzothiazolesulfenamide (TBBS) | Sulfenamide | Delayed action (long scorch time) | Polysulfidic | 140-180°C | High tensile strength, good flexibility |

| 2-Mercaptobenzothiazole (MBT) | Thiazole | Medium-Fast | Polysulfidic | 130-160°C | General-purpose accelerator |

| Diphenyl guanidine (B92328) (DPG) | Guanidine | Medium | Polysulfidic | >140°C | Often used as a secondary accelerator |

Experimental Protocols

Protocol 2: Evaluating the Cure Characteristics of a Rubber Compound using a Moving Die Rheometer (MDR)

This protocol describes how to determine the vulcanization profile of a rubber compound containing a controlled sulfur-release agent.

Materials:

-

Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR)

-

Zinc Oxide (ZnO)

-

Stearic Acid

-

Carbon Black (e.g., N330)

-

Sulfur

-

Accelerator (e.g., TBBS)

-

Two-roll mill or internal mixer

-

Moving Die Rheometer (MDR)

Methodology:

-

Compound Mixing:

-

On a two-roll mill, first masticate the rubber until a soft sheet is formed.

-

Add ZnO and stearic acid (activators) and ensure uniform mixing.

-

Gradually add the carbon black filler until fully incorporated.

-

Finally, add the sulfur and the TBBS accelerator at a low mill temperature to prevent premature vulcanization (scorching).

-

Homogenize the compound by passing it through the mill several times.

-

-

Cure Characterization (MDR Analysis):

-

Set the MDR to the desired test temperature (e.g., 160°C).

-

Place a sample of the uncured rubber compound (approx. 5 grams) into the MDR die cavity.

-

Start the test. The instrument will oscillate one die at a specific frequency and amplitude and measure the torque required.

-

The test runs until the torque reaches a plateau, indicating the completion of vulcanization.

-

From the resulting rheometer curve (Torque vs. Time), determine the following:

-

ML (Minimum Torque): Relates to the viscosity of the uncured compound.

-

MH (Maximum Torque): Relates to the stiffness and cross-link density of the fully cured compound.

-

ts2 (Scorch Time): Time for the torque to rise 2 units above ML. This is a measure of processing safety.

-

t90 (Optimal Cure Time): Time to reach 90% of the maximum torque (MH - ML).

-

-

Visualizations

Caption: Logical relationship of components in rubber vulcanization.

Application Notes and Protocols for the Quantification of Di-tert-butyl Polysulfide in Complex Mixtures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Di-tert-butyl polysulfide (DTBPS) in complex matrices. The protocols described herein are essential for quality control, stability testing, and formulation analysis in various industrial applications, including lubricants, fuels, and as a sulfiding agent in petrochemical processes.

Introduction

This compound (DTBPS) is a mixture of organic polysulfides with the general formula (CH₃)₃C-Sₓ-C(CH₃)₃, where 'x' typically ranges from 2 to 7. It is widely used as an extreme pressure additive in lubricating oils and greases, and as a sulfiding agent for hydrotreating catalysts in refineries.[1][2][3] Accurate quantification of DTBPS in these complex hydrocarbon matrices is crucial for ensuring product performance, process efficiency, and regulatory compliance. This document outlines three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Application Note 1: Quantification of this compound in Lubricating Oil by HPLC-UV

1. Scope

This method is suitable for the quantification of this compound in lubricating oil formulations. The protocol involves a sample preparation step to extract DTBPS from the oil matrix, followed by analysis using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

2. Principle

DTBPS is first extracted from the lubricating oil matrix using a liquid-liquid extraction (LLE) procedure. The extracted sample is then injected into an HPLC system equipped with a C18 reversed-phase column. The separation is based on the differential partitioning of the DTBPS components between the mobile phase and the stationary phase. Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from DTBPS standards.

3. Experimental Protocol

3.1. Sample Preparation: Liquid-Liquid Extraction

-

Objective: To isolate DTBPS from the non-polar lubricant matrix.

-

Materials:

-

Lubricating oil sample containing DTBPS

-

n-Hexane (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE)

-

-

Procedure:

-

Accurately weigh approximately 5 g of the lubricating oil sample into a 50 mL centrifuge tube.

-

Add 10 mL of n-hexane to the tube and vortex for 1 minute to dissolve the oil.

-

Add 10 mL of acetonitrile to the tube.

-

Vortex the mixture vigorously for 3 minutes to extract the DTBPS into the acetonitrile phase.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

-

Carefully collect the lower acetonitrile layer using a pipette and transfer it to a clean vial.

-

Filter the acetonitrile extract through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

-

3.2. HPLC-UV Analysis

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Isocratic elution with 90:10 (v/v) Acetonitrile:Water

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

UV Detection Wavelength: 210 nm

-

-

Calibration:

-

Prepare a stock solution of DTBPS standard in acetonitrile (e.g., 1000 µg/mL).

-

Prepare a series of calibration standards by serial dilution of the stock solution in acetonitrile to cover the expected concentration range of the samples (e.g., 10, 50, 100, 250, 500 µg/mL).

-

Inject each calibration standard into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of DTBPS.

-

3.3. Data Analysis

-

Inject the prepared sample extract into the HPLC system.

-

Identify the DTBPS peaks based on the retention time of the standard.

-

Calculate the concentration of DTBPS in the sample extract using the calibration curve.

-

Determine the concentration of DTBPS in the original lubricating oil sample by accounting for the initial sample weight and extraction volumes.

4. Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity (R²) | > 0.999 | Adapted from[4][5][6] |

| Limit of Detection (LOD) | ~0.80 mg/L | [4][5][6] |

| Limit of Quantification (LOQ) | ~2.5 mg/L | Adapted from[4][5][6] |

| Recovery | 95 - 105% | Adapted from[4][5][6] |

| Precision (RSD) | < 5% | Adapted from[4][5][6] |

Note: The quantitative data is adapted from a method for a similar compound (dibenzyl disulfide) in a mineral oil matrix, as specific data for DTBPS was not available.

5. Experimental Workflow Diagram

Caption: HPLC-UV analysis workflow for DTBPS in lubricating oil.

Application Note 2: Quantification of this compound in Diesel Fuel by GC-MS

1. Scope

This method details the quantification of this compound in diesel fuel using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique offers high selectivity and sensitivity, making it suitable for complex hydrocarbon matrices.

2. Principle